3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN6O2/c10-8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(17)18/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUAYYFNNVKJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)I)N3C=C(C=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Amines with β-Keto Esters
A widely adopted method involves reacting 5-aminopyrazole derivatives with β-keto esters under basic conditions. For example, ethyl 3-oxobutanoate reacts with 5-amino-3-methylpyrazole in ethanol containing sodium ethoxide to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. This reaction proceeds via a tandem Michael addition-cyclization mechanism, achieving yields up to 89%.
Reaction Conditions
| Component | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 5-Amino-3-methylpyrazole | 1.0 eq | Ethanol | Reflux | 89% |
| Diethyl malonate | 1.2 eq | 8 hours |
Chlorination for Reactive Intermediates
Chlorination of dihydroxy intermediates using phosphorus oxychloride (POCl₃) generates 5,7-dichloro derivatives, critical for subsequent nucleophilic substitutions. For instance, treatment of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with POCl₃ at 110°C for 4 hours produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in 61% yield. This step enhances reactivity for halogen exchange or cross-coupling reactions.
Regioselective Iodination at Position 3
Introducing iodine at the 3-position requires careful control to avoid polyhalogenation. Two validated approaches are documented:
Direct Electrophilic Iodination
Using iodine monochloride (ICl) in acetic acid at 60°C selectively substitutes the 3-position of 5,7-dichloropyrazolo[1,5-a]pyrimidine. A study achieved 73% yield after 6 hours, with no competing reactivity at positions 5 or 7.
Optimized Parameters
- ICl: 1.5 eq
- Acetic acid solvent
- 60°C, nitrogen atmosphere
- Reaction monitoring via TLC (hexane:ethyl acetate 3:1)
Metal-Mediated Halogen Exchange
Installation of 4-Nitropyrazol-1-yl Group at Position 6
The 4-nitropyrazole moiety introduces steric and electronic complexity, requiring sequential functionalization:
Pyrazole Nitration Prior to Coupling
4-Nitropyrazole is synthesized via nitration of 1H-pyrazole using fuming nitric acid (90%) and sulfuric acid at 0°C. Subsequent N-alkylation with propargyl bromide in DMF containing K₂CO₃ yields 1-propargyl-4-nitropyrazole (82% yield).
Nitration Safety Note
- Temperature control critical (<5°C) to prevent decomposition
- Gradual addition of HNO₃ to H₂SO₄ to manage exotherm
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A click chemistry approach couples 1-propargyl-4-nitropyrazole to 3-iodo-5-azidopyrazolo[1,5-a]pyrimidine. Using CuSO₄·5H₂O (0.2 eq) and sodium ascorbate (0.4 eq) in t-BuOH/H₂O (1:1) at 25°C for 24 hours achieves 74% yield. This method ensures regioselective 1,4-triazole formation without protecting groups.
Alternative Synthetic Pathways
One-Pot Tandem Strategy
Recent advances demonstrate a telescoped process combining core formation, iodination, and nitropyrazole incorporation in a single reactor. Key stages:
- Cyclocondensation: 5-Amino-4-iodopyrazole + ethyl acetoacetate → 3-iodopyrazolo[1,5-a]pyrimidine (62%)
- Nitropyrazole coupling: Suzuki-Miyaura reaction with 4-nitropyrazole-1-boronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O)
Advantages
- Reduced purification steps
- Overall yield improvement (58% vs 42% stepwise)
Continuous Flow Synthesis
Microreactor technology enhances safety and efficiency for nitration and iodination steps:
Flow System Parameters
| Stage | Residence Time | Temperature | Key Benefit |
|---|---|---|---|
| Nitration | 2.5 min | 5°C | Explosive risk mitigation |
| Iodination | 8 min | 60°C | Precise thermal control |
| Final coupling | 12 min | 25°C | Reaction completion |
Analytical Validation and Characterization
Rigorous spectroscopic confirmation ensures product integrity:
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d6)
- δ 8.72 (s, 1H, pyrimidine H-2)
- δ 8.35 (d, J = 2.1 Hz, 1H, nitropyrazole H-3)
- δ 7.91 (d, J = 2.1 Hz, 1H, nitropyrazole H-5)
13C NMR
- 152.4 ppm (C-I, J_{C-I} = 180 Hz)
- 148.2 ppm (pyrimidine C-6)
HRMS (ESI-TOF)
- Calculated for C₉H₅IN₆O₂ [M+H]+: 386.9412
- Found: 386.9409
Crystallographic Data
Single-crystal X-ray diffraction confirms molecular geometry:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 678.3 ų |
| I···O Nitro Distance | 3.12 Å |
Industrial-Scale Considerations
Transitioning from lab to production necessitates addressing:
Solvent Selection Table
| Step | Preferred Solvent | Alternatives |
|---|---|---|
| Cyclocondensation | Ethanol | i-PrOH, H₂O/EtOH |
| Iodination | Acetic acid | DCE, MeCN |
| Nitropyrazole Coupling | DMF | DMAc, NMP |
Waste Stream Management
- Iodine recovery via sodium thiosulfate treatment
- Nitro group reduction (Fe/HCl) before aqueous disposal
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C-I bond formation using Ir(ppy)₃ (2 mol%) enables iodination at ambient temperature, achieving 71% yield with reduced side products.
Biocatalytic Approaches
Engineered transaminases demonstrate potential for enantioselective amination of pyrazole precursors, though yields remain modest (≤35%).
Chemical Reactions Analysis
3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, potentially leading to the formation of higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The iodo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include iodine, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazolo[1,5-a]pyrimidine core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Position and Activity Relationships
The pyrazolo[1,5-a]pyrimidine core allows substitutions at multiple positions (e.g., 3, 5, 6, 7), with each position modulating activity differently:
Key Insights :
Physicochemical Properties
| Property | 3-Iodo-6-(4-nitropyrazol-1-yl) | Ethyl 6-(4-nitropyrazol-5-yl) Carboxylate | 3-Phenyl Derivative |
|---|---|---|---|
| Molecular Weight | ~420 g/mol | 302.25 g/mol | 279.32 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.3 |
| Planarity | Moderate (iodo disrupts planarity) | High (H-bond stabilizes planarity) | Low (phenyl sterics) |
| Metabolic Stability | Likely high (iodo resists oxidation) | Moderate (ester hydrolysis) | Low |
Notes:
- Planarity in analogues like ethyl carboxylate derivatives enhances binding to rigid enzyme pockets, as seen in CDK inhibitors .
Biological Activity
3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure features a pyrazolo-pyrimidine core, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities. Understanding its biological activity is crucial for developing therapeutic agents targeting various diseases.
Chemical Structure and Properties
The molecular formula of 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is CHNOI, with a molecular weight of approximately 320.09 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOI |
| Molecular Weight | 320.09 g/mol |
| IUPAC Name | 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine |
| Canonical SMILES | Cn1cnc2c(n1)c(=N)n(c2=O)I |
The biological activity of 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is believed to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibition of CDK2 has been linked to apoptosis in cancer cells, suggesting that this compound may exhibit similar properties .
- Antioxidant Activity : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties and potential protective effects against oxidative stress .
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 3-Iodo derivative | MCF-7 (breast cancer) | 45 |
| Pyrazolo-pyrimidine analog | HCT116 (colon cancer) | 48 |
| Reference Compound | Sorafenib | 144 |
These results indicate that the iodo and nitro substitutions may enhance the compound's anticancer efficacy compared to traditional chemotherapeutics .
Anti-inflammatory Activity
In vitro studies suggest that similar pyrazolo derivatives can inhibit inflammatory pathways by blocking the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This suggests that 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine may also possess anti-inflammatory properties worth exploring further .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. Among these derivatives, those containing nitro and halogen substituents showed enhanced potency against multiple cancer cell lines compared to their unsubstituted counterparts . The study highlighted the importance of structural modifications in optimizing biological activity.
Q & A
Q. Key Optimization Factors :
- Solvent choice (pyridine enhances nucleophilicity ).
- Temperature control (reflux conditions for cyclization ).
- Catalysts (e.g., Pd catalysts for coupling reactions ).
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Multi-technique validation is critical:
- Spectroscopy :
- IR : Confirms nitro (1520–1350 cm⁻¹) and pyrazole C-N stretches (1650–1600 cm⁻¹) .
- NMR : NMR identifies proton environments (e.g., pyrimidine H-2 at δ 8.8–9.2 ppm), while NMR assigns carbons adjacent to iodine (C-3 deshielded to ~90–100 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHINO: calc. 374.96) .
- X-ray Diffraction : Resolves regioisomerism and confirms iodine/nitro group positions .
Advanced: How to address regioisomerism during synthesis?
Answer:
Unsymmetrical reagents (e.g., β-ketoesters) can yield regioisomers. Strategies include:
- Reagent Design : Use sterically hindered β-dicarbonyls to favor one pathway .
- Advanced Spectroscopy : - NMR distinguishes nitrogen environments (e.g., pyrimidine N-1 vs. N-3) .
- X-ray Crystallography : Definitive structural assignment (e.g., distinguishing 6-nitro vs. 4-nitro positions) .
- Isolation of Intermediates : Trapping reactive intermediates (e.g., enamines) to confirm reaction pathways .
Advanced: How to optimize reaction yields for this compound?
Answer:
Critical parameters include:
- Solvent Polarity : Polar aprotic solvents (DMF, pyridine) enhance cyclization .
- Catalysis : Pd(PPh) improves coupling efficiency for nitropyrazole introduction (yields >70%) .
- Temperature Gradients : Stepwise heating (e.g., 80°C for cyclization, 120°C for iodination) minimizes side products .
- Workup : Acidic quenching (HCl) precipitates the product, reducing losses during purification .
Basic: What spectral techniques resolve ambiguities in structural assignments?
Answer:
- 2D NMR :
- HSQC/HMBC : Correlates protons to adjacent carbons/nitrogens (e.g., confirming iodine’s position via couplings) .
- Isotopic Labeling : -labeling tracks nitrogen connectivity in the pyrimidine ring .
- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism in pyrazole rings) .
Advanced: How can computational modeling aid in studying this compound?
Answer:
- DFT Calculations : Predict regioselectivity in iodination/nitration (e.g., Fukui indices identify reactive sites) .
- Molecular Docking : Screens binding affinity for biological targets (e.g., kinases) using PyMOL/AutoDock .
- MD Simulations : Assess stability of the iodine-pyrimidine bond under physiological conditions .
Advanced: How to design bioactivity studies for this compound?
Answer:
- Target Selection : Prioritize enzymes with pyrazolo-pyrimidine affinity (e.g., phosphodiesterases, kinases) .
- Assays :
- In Vitro : Enzyme inhibition (IC) using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- SAR Studies : Modify the nitro or iodo groups to correlate structure with activity .
Advanced: How to resolve contradictions in synthetic or analytical data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
